REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[I:12]I.[N+]([O-])(O)=O>C(O)(=O)C.OS(O)(=O)=O.O>[I:12][C:6]1[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=1[O:8][CH3:9])[C:1]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 40-50° C. (ca. 90 min)
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
produced a pink solid
|
Type
|
CUSTOM
|
Details
|
The material was collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
rinsed with 1 L 10% Na2S2O4 and 1 L H2O
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 700 mL pyridine/MeOH (1:1)
|
Type
|
CUSTOM
|
Details
|
provided colorless plates
|
Type
|
CUSTOM
|
Details
|
The crystals were collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
rinsed with 500 mL MeOH
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
CUSTOM
|
Details
|
After drying under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.4 g | |
YIELD: PERCENTYIELD | 65.2% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |